molecular formula C6H5BrN4 B12437110 5-Bromo-2-hydrazinylpyridine-3-carbonitrile

5-Bromo-2-hydrazinylpyridine-3-carbonitrile

Cat. No.: B12437110
M. Wt: 213.03 g/mol
InChI Key: NPAGRRYEWXSNOE-UHFFFAOYSA-N
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Description

5-bromo-2-hydrazinylnicotinonitrile: is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a bromine atom at the 5-position, a hydrazine group at the 2-position, and a nitrile group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-hydrazinylnicotinonitrile typically involves the bromination of 2-hydrazinylnicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 5-position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.

Industrial Production Methods: Industrial production of 5-bromo-2-hydrazinylnicotinonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-2-hydrazinylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines or other derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

Chemistry: 5-bromo-2-hydrazinylnicotinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydrazinylnicotinonitrile and its derivatives involves interactions with specific molecular targets. For instance, the hydrazine group can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 5-bromo-2-nitropyridine
  • 5-bromo-2-hydroxynicotinic acid
  • 5-bromo-2-methoxybenzonitrile

Comparison: Compared to these similar compounds, 5-bromo-2-hydrazinylnicotinonitrile is unique due to the presence of both the hydrazine and nitrile groups on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and potential applications. For example, while 5-bromo-2-nitropyridine is primarily used in organic synthesis, 5-bromo-2-hydrazinylnicotinonitrile offers additional versatility in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-2-hydrazinylpyridine-3-carbonitrile

InChI

InChI=1S/C6H5BrN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11)

InChI Key

NPAGRRYEWXSNOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)NN)Br

Origin of Product

United States

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